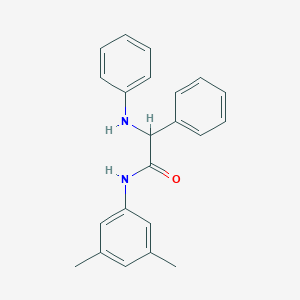
Nargenicin
Overview
Description
Nargenicin is a 28-carbon macrolide antibiotic with a fused tricyclic core and a unique ether bridge. It was first isolated from the bacterium Nocardia argentinensis. This compound is known for its potent antibacterial activity, particularly against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nargenicin is primarily produced through biosynthesis by Nocardia species. The biosynthetic pathway involves the assembly of a polyketide chain from acetate and propionate precursors, followed by ring closure to form the large lactone ring and a Diels-Alder reaction to create the fused cyclohexane/cyclohexene rings .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using genetically engineered strains of Nocardia. Enhancements in production have been achieved through synthetic biology and metabolic engineering techniques, such as optimizing precursor availability and using multi-monocistronic vectors for gene expression .
Chemical Reactions Analysis
Types of Reactions: Nargenicin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms at specific positions.
Reduction: Reduction of double bonds within the macrolide ring.
Substitution: Substitution reactions involving the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is used to introduce oxygen atoms at specific positions.
Reduction: Hydrogen gas or hydride donors are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl and methoxy groups.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Nargenicin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide biosynthesis and polyketide synthesis pathways.
Biology: Investigated for its role in bacterial cell differentiation and inhibition of cell proliferation.
Medicine: Explored for its antibacterial properties, particularly against drug-resistant strains of bacteria. .
Industry: Utilized in the development of novel antibiotics and as a lead compound for drug discovery.
Mechanism of Action
Nargenicin exerts its antibacterial effects by targeting the bacterial DNA polymerase enzyme, DnaE. This inhibition disrupts DNA replication, leading to the death of bacterial cells. The compound’s unique structure allows it to bind specifically to DnaE, making it effective against a range of gram-positive bacteria .
Comparison with Similar Compounds
Nocardicins: Another group of antibiotics produced by species, known for their beta-lactam structure.
Nocobactin: A siderophore produced by species, involved in iron acquisition.
Nocardithiocin: An antibiotic with a thiopeptide structure, also produced by Nocardia.
Uniqueness of Nargenicin: this compound’s unique ether bridge and fused tricyclic core distinguish it from other macrolides. Its specific mechanism of action targeting DnaE and its effectiveness against methicillin-resistant Staphylococcus aureus highlight its potential as a valuable antibiotic .
Properties
IUPAC Name |
[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSSARNQQYBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Nargenicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nargenicin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



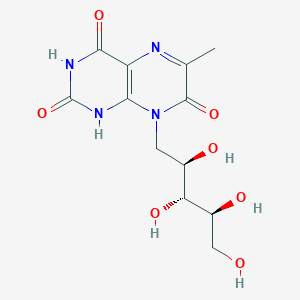
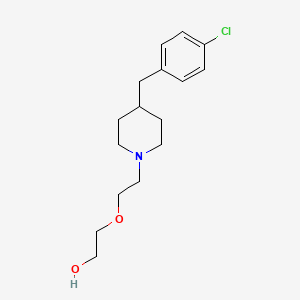
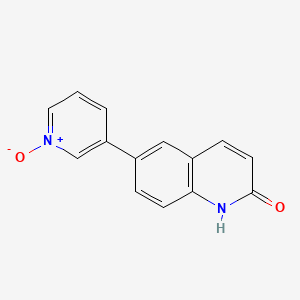
![4-methoxy-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide](/img/structure/B1225675.png)
![N-[[2-(4-chlorophenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]benzenesulfonamide](/img/structure/B1225676.png)
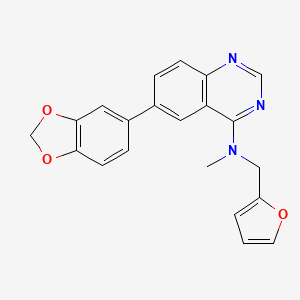
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1225681.png)
![5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1225685.png)
![N-[3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl]-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225687.png)

![[Bis(2-hydroxyethyl)amino]acetate](/img/structure/B1225689.png)
![[14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B1225690.png)
